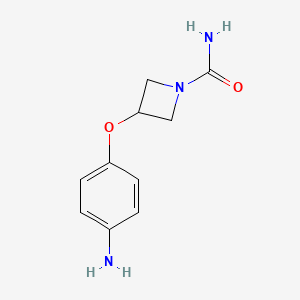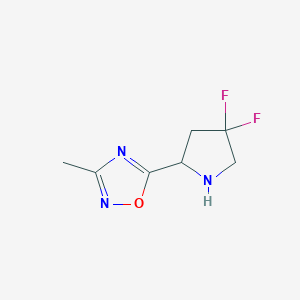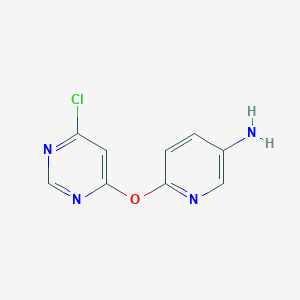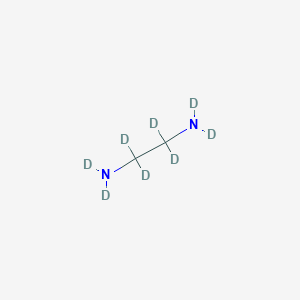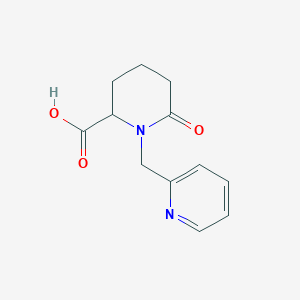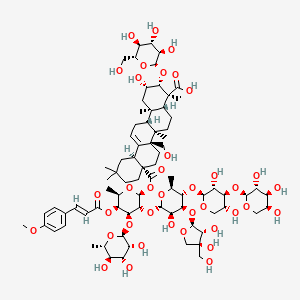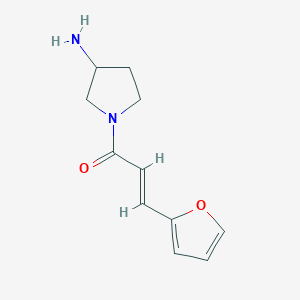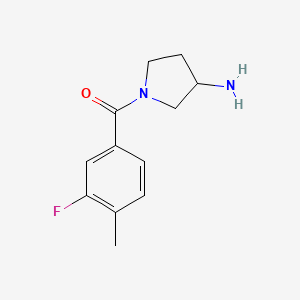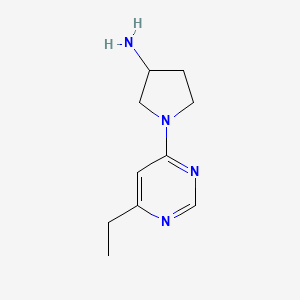
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine
説明
Synthesis Analysis
The synthesis of pyrrolidines, which includes “1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine”, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The InChI code for “1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine” is 1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Its molecular weight is 192.26 g/mol.科学的研究の応用
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, play a crucial role in biological molecules like heme and chlorophyll, showcasing their significance in vital biological processes. These derivatives are utilized in synthetic chemistry for preparing functional materials, solvents, and intermediates due to their aromatic character and the ease of functionalization. The synthesis involves condensation reactions of amines with carbonyl-containing compounds, highlighting their versatility in chemical synthesis (Anderson & Liu, 2000).
Synthesis and Antibacterial Activity
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in antibiotic preparation, exemplifying the application of pyrrolidine derivatives in developing treatments against veterinary pathogens. The synthesis showcases the potential of pyrrolidin-3-amine derivatives in medicinal chemistry and drug development (Fleck et al., 2003).
Hydrogen-Bond Donors and Acceptors
Research on bifunctional aromatic N-heterocycles, including pyrimidine derivatives, emphasizes their role in supramolecular chemistry through hydrogen-bonding interactions. These compounds are synthesized for potential applications in molecular recognition, highlighting the strategic importance of pyrimidine and pyrrolidine units in designing functional materials (Aakeröy et al., 2007).
MCH-R1 Antagonists
Derivatives of pyrrolidin-3-yl-amine, specifically in the context of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, demonstrate the compound's relevance in therapeutic applications for obesity and related metabolic disorders. This suggests the potential utility of 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine in drug discovery and development (Huang et al., 2005).
Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with tertiary amino groups, including pyrrolidinyl derivatives, have been investigated for their activity as transdermal permeation enhancers. This application is crucial for improving the delivery of therapeutic agents across the skin, underscoring the pharmaceutical relevance of pyrrolidin-3-amine derivatives (Farsa et al., 2010).
Safety and Hazards
特性
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-5-10(13-7-12-9)14-4-3-8(11)6-14/h5,7-8H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVBBOVSNFVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



